4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Physical property comparison Distillation purification Boiling point differentiation

This 4,5-dimethyl substituted pyrrole-2-carbaldehyde is the literature-preferred building block where product solubility is critical. The 4,5-dimethyl pattern rescues synthetic limitations encountered with unsubstituted or 3,5-dimethyl analogs in carbaporphyrin and dipyrrin/BODIPY construction, enabling validated routes to macrocycles, optical pH sensors, and kinase inhibitor scaffolds. Procure this specific regioisomer to ensure synthetic success and access to published methodologies.

Molecular Formula C7H9NO
Molecular Weight 123.155
CAS No. 53700-95-1
Cat. No. B2698691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1H-pyrrole-2-carbaldehyde
CAS53700-95-1
Molecular FormulaC7H9NO
Molecular Weight123.155
Structural Identifiers
SMILESCC1=C(NC(=C1)C=O)C
InChIInChI=1S/C7H9NO/c1-5-3-7(4-9)8-6(5)2/h3-4,8H,1-2H3
InChIKeySCJGLQUCTCAPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 53700-95-1): Core Identity and Structural Class


4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 53700-95-1) is a disubstituted pyrrole-2-carboxaldehyde derivative with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol [1]. It belongs to the pyrrole-2-carboxaldehyde (Py-2-C) family, a class of heterocyclic aromatic aldehydes that serve as key intermediates in the synthesis of dipyrrins, BODIPY dyes, porphyrinoids, and kinase inhibitor scaffolds [2]. The compound features methyl substituents at the 4- and 5-positions of the pyrrole ring and a formyl group at the 2-position, a substitution pattern that distinctly modulates its physical properties, reactivity profile, and synthetic utility relative to its unsubstituted, mono-methylated, and regioisomeric dimethyl analogs [3].

Why 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde Cannot Be Simply Replaced by Other Pyrrole-2-carbaldehydes


The pyrrole-2-carboxaldehyde scaffold is deceptively simple: seemingly minor changes in the number and position of ring methyl substituents produce measurable differences in boiling point (spanning over 25°C between the parent and the 4,5-dimethyl derivative), lipophilicity (ΔLogP ~0.5–0.6 between mono- and di-methylated analogs), and steric environment around the reactive formyl group . These physical-chemical distinctions directly impact distillation-based purification strategies, chromatographic retention, and the regiochemical outcome of condensation reactions with nucleophiles . Critically, the 4,5-disubstituted pattern has been explicitly selected in at least two independent synthetic methodology studies—carbaporphyrin construction and deformylative dipyrrin synthesis—specifically because the unsubstituted or 3,5-dimethyl analogs failed to deliver adequate solubility or reaction efficiency [1][2]. Consequently, interchanging pyrrole-2-carbaldehyde congeners without verifying substitution-pattern compatibility risks compromised yields, altered product physical properties, or complete synthetic failure in these application domains.

Quantitative Differentiation Evidence for 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (53700-95-1) vs. Closest Analogs


Boiling Point Elevation as a Distillation-Relevant Differentiator vs. Parent Pyrrole-2-carboxaldehyde and Mono-Methylated Analogs

The 4,5-dimethyl substitution elevates the predicted boiling point by approximately 23–26°C relative to the unsubstituted parent pyrrole-2-carboxaldehyde (219°C lit.), and by approximately 16–17°C relative to both 4-methyl and 5-methyl mono-substituted analogs (each ~226.1°C predicted) . The regioisomeric 3,5-dimethyl analog exhibits a predicted boiling point of 237.3°C, approximately 5.6°C lower than the 4,5-dimethyl isomer . These differences, while modest in absolute terms, are consequential for fractional distillation protocols where cut-point resolution of <10°C can determine the feasibility of purification by distillation rather than chromatography.

Physical property comparison Distillation purification Boiling point differentiation

Solubility-Driven Selection Over Unsubstituted Pyrrole-2-carbaldehyde in Carbaporphyrin Macrocycle Construction

In the Lash group's carbaporphyrin synthesis methodology, the use of unsubstituted pyrrole-2-carbaldehyde (1a) led to carbaporphyrin products with 'poor solubility characteristics, limiting applications for further studies' [1]. The dimethyl-substituted pyrrole aldehyde (1b, consistent with 4,5-dimethyl-1H-pyrrole-2-carbaldehyde) was explicitly adopted to overcome this deficiency, enabling further exploration of the carbatripyrrin methodology [1]. This constitutes a direct, application-validated selection decision where the 4,5-dimethyl substitution pattern was the solution to a documented solubility failure of the parent compound.

Carbaporphyrin synthesis Porphyrinoid solubility Macrocycle construction Building block selection

Regioisomeric Steric Differentiation: 4,5-Dimethyl vs. 3,5-Dimethyl Substitution Pattern and Aldehyde Reactivity Implications

The 4,5-dimethyl pattern places both methyl groups on the same side of the pyrrole ring as the aldehyde-bearing C2 position, but at positions 4 and 5—both one bond removed from the formyl group [1]. In contrast, the 3,5-dimethyl regioisomer (CAS 2199-58-8) places a methyl group at position 3, directly adjacent to the aldehyde at C2 . This adjacency introduces steric hindrance that can retard nucleophilic addition to the carbonyl and alter the conformational preferences of the formyl group. The physical manifestation of this structural difference is reflected in the melting point: while the 3,5-isomer is a crystalline solid with a reported melting point of 95–99°C , no definitive literature melting point could be located for the 4,5-isomer, suggesting a lower-melting or liquid physical state that may offer handling advantages in certain synthetic workflows.

Regioisomer comparison Steric hindrance Aldehyde reactivity Substituent position effects

Validated Utility in Deformylative Dipyrrin Synthesis Specific to 4,5-Disubstituted Pyrrole-2-carbaldehydes

Oda and co-workers demonstrated that 4,5-disubstituted pyrrole-2-carbaldehydes undergo an 'unusually efficient deformylative transformation' to yield 1,2,8,9-tetrasubstituted dipyrrins upon heating in HBr/AcOH [1]. This reaction was described as the 'first example' of such a deformylative synthesis route to dipyrrins from pyrrole-2-carbaldehydes, and the 4,5-disubstitution pattern was integral to the observed efficiency [1]. The resulting dipyrrins exhibited a clear halochromic color change from red to blue upon exposure to Brønsted acids, a property of interest for optical sensing applications. While direct quantitative yield comparisons against 3,5-disubstituted or mono-substituted analogs were not reported in this study, the methodological specificity to the 4,5-disubstituted scaffold implies that the substitution pattern is mechanistically coupled to the deformylation pathway.

Dipyrrin synthesis Deformylative coupling Pyrrole methodology Acid-catalyzed condensation

Kovats Retention Index (RI 1168) for Unambiguous GC-MS Identity Confirmation Differentiated from Co-eluting Pyrrole Carbaldehydes

The Kovats retention index for 2-formyl-4,5-dimethylpyrrole (the target compound) is 1168 on an SLB-5MS capillary column (Supelco, 5% phenyl/95% dimethylpolysiloxane) [1]. This value provides a reproducible, instrument-independent identifier for confirming the compound's identity in complex mixtures by GC-MS, distinguishing it from other pyrrole-2-carbaldehyde derivatives that elute at different retention indices. For comparison, the parent pyrrole-2-carboxaldehyde and mono-methylated analogs, having lower molecular weights and differing polarities, are expected to exhibit significantly lower retention indices on the same stationary phase.

GC-MS identification Kovats retention index Analytical quality control Chromatographic differentiation

Evidence-Backed Application Scenarios Where 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (53700-95-1) Provides Verified Advantages


Carbaporphyrin and Porphyrinoid Macrocycle Synthesis Requiring Soluble Intermediates

Based on the direct evidence from the Lash group [1], this compound is the preferred pyrrole-2-carbaldehyde building block for carbaporphyrin construction where product solubility is critical. The unsubstituted parent aldehyde yields porphyrinoids with poor solubility that stall further functionalization; the 4,5-dimethyl derivative rescues this synthetic limitation. Researchers working on expanded porphyrins, carbaporphyrins, or related macrocycles for photodynamic therapy, molecular recognition, or organometallic chemistry should procure this specific derivative.

Dipyrrin Ligand Synthesis via Deformylative Self-Condensation for Halochromic and Metal-Sensing Materials

The Oda et al. methodology [2] establishes that 4,5-disubstituted pyrrole-2-carbaldehydes undergo efficient deformylative coupling to tetrasubstituted dipyrrins with acid-responsive color changes (red-to-blue halochromism). This compound is the appropriate starting material for preparing dipyrrin ligands for metal coordination, optical pH sensing, or as precursors to BODIPY fluorophores. Procurement of the 4,5-dimethyl derivative ensures access to the literature-validated synthetic route.

Medicinal Chemistry Building Block for Kinase-Targeted Compound Libraries

Patented kinase inhibitor programs have specifically employed 4,5-dimethylpyrrole-2-carboxaldehyde as a condensation partner in the synthesis of pyrazolin-5-one derivatives with tyrosine/serine-threonine kinase inhibitory activity [3]. The 4,5-dimethyl substitution pattern may contribute to target binding through hydrophobic contacts while avoiding the steric encumbrance at the C3 position adjacent to the reactive aldehyde that characterizes the 3,5-dimethyl regioisomer. Medicinal chemists constructing focused kinase inhibitor libraries should prioritize this regioisomer for aldehyde-based diversification strategies.

GC-MS Method Development and Metabolomics Identity Confirmation in Biological Matrices

With a published Kovats retention index of 1168 on the widely used SLB-5MS column type [4], this compound can serve as a reference standard for GC-MS method development and quality control. The aldehyde proton of pyrrole-2-carbaldehydes resonates in a characteristic δH 9.28–9.40 ppm window [5], and the 4,5-dimethyl substitution imparts a unique mass fragmentation pattern for selected ion monitoring (SIM) assays. Analytical laboratories developing targeted methods for pyrrole metabolites or synthetic intermediates in biological matrices can use this compound as a well-characterized calibration standard.

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